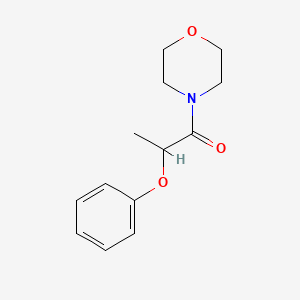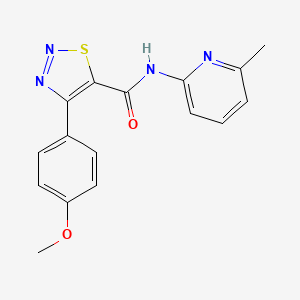![molecular formula C20H35N3O2 B6019122 1-(cyclohexylmethyl)-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6019122.png)
1-(cyclohexylmethyl)-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclohexylmethyl)-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone is a chemical compound that belongs to the class of piperidinone derivatives. It is commonly referred to as CPI-455 and has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.
Mechanism of Action
The mechanism of action of CPI-455 is not fully understood, but it is believed to act by inhibiting the activity of CK2, a protein kinase that plays a crucial role in several cellular processes. By inhibiting CK2, CPI-455 can disrupt the signaling pathways involved in cell proliferation and differentiation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPI-455 has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CPI-455 inhibits the activity of CK2, leading to the inhibition of cancer cell growth. In vivo studies have shown that CPI-455 can inhibit tumor growth in mouse models of cancer. Additionally, CPI-455 has been found to have a low toxicity profile, making it a promising drug candidate for further development.
Advantages and Limitations for Lab Experiments
CPI-455 has several advantages for lab experiments, including its high purity and low toxicity profile. Additionally, CPI-455 is readily available and can be synthesized in large quantities, making it a viable compound for further research. However, CPI-455 also has some limitations, including its limited solubility in aqueous solutions and its instability under certain conditions. These limitations must be taken into account when designing experiments involving CPI-455.
Future Directions
There are several potential future directions for research involving CPI-455. One potential direction is to investigate its efficacy in treating various types of cancer, including those that are resistant to current therapies. Another potential direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of CPI-455 and its potential side effects.
Synthesis Methods
The synthesis of CPI-455 involves the reaction of 1-(cyclohexylmethyl)-4-phenylpiperidine-4-carboxylic acid with isopropylpiperazine and subsequent carbonylation with phosgene. The final product is obtained through purification by chromatography and recrystallization. The synthesis of CPI-455 has been optimized to improve yield and purity, making it a viable compound for further research.
Scientific Research Applications
CPI-455 has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-tumor properties by inhibiting the growth of cancer cells. Additionally, CPI-455 has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and differentiation. As a result, CPI-455 has been proposed as a potential drug candidate for the treatment of cancer and other diseases.
properties
IUPAC Name |
1-(cyclohexylmethyl)-5-(4-propan-2-ylpiperazine-1-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O2/c1-16(2)21-10-12-22(13-11-21)20(25)18-8-9-19(24)23(15-18)14-17-6-4-3-5-7-17/h16-18H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGOXRNOEQEFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CCC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(4-hydroxyphenyl)ethylidene]hexanohydrazide](/img/structure/B6019039.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6019043.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019052.png)

![1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-3-piperidinecarboxamide](/img/structure/B6019068.png)
![2-{1-(2,2-dimethylpropyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6019075.png)
![2-chlorobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6019083.png)
![2-(4-fluorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6019088.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B6019093.png)
![methyl 4-({[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetyl}amino)butanoate](/img/structure/B6019120.png)
![4-[3-(5-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-cyclopropyl-2-pyrrolidinone](/img/structure/B6019137.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-6-azepan-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6019138.png)
![2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B6019145.png)